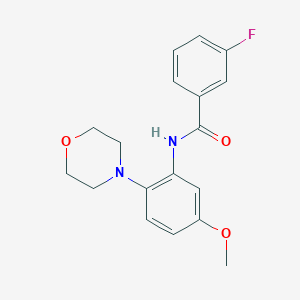![molecular formula C27H31N3O3 B243916 3-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B243916.png)
3-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-naphthamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MNPA and belongs to the class of molecules known as piperazine derivatives. MNPA has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of MNPA is not fully understood. However, it has been suggested that MNPA exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. MNPA has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in the inflammatory response. MNPA has also been shown to exhibit analgesic effects in animal models of pain and reduce inflammation in animal models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MNPA as a research tool is its potent antitumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, MNPA also has its limitations. It is a synthetic compound that may not accurately reflect the complexity of natural compounds. Additionally, MNPA has not been extensively studied in animal models, making it difficult to extrapolate its effects to human physiology.
Direcciones Futuras
There are several future directions for MNPA research. One area of interest is the development of MNPA analogs with improved pharmacological properties. Another area of interest is the study of MNPA in animal models of cancer and inflammatory disorders to better understand its effects in vivo. Additionally, the potential use of MNPA as a therapeutic agent in humans warrants further investigation. Overall, MNPA is a promising compound with significant potential for future research and therapeutic applications.
Métodos De Síntesis
The synthesis of MNPA involves a multistep reaction sequence that starts with the condensation of 2-naphthoic acid with 4-nitroaniline to form the corresponding amide. The amide is then reduced to the corresponding aniline using tin and hydrochloric acid. The aniline is then reacted with 3-methoxybenzoyl chloride and 3-methylbutanoyl chloride in the presence of triethylamine to form MNPA.
Aplicaciones Científicas De Investigación
MNPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. MNPA has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propiedades
Fórmula molecular |
C27H31N3O3 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
3-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H31N3O3/c1-19(2)16-26(31)30-14-12-29(13-15-30)23-10-8-22(9-11-23)28-27(32)24-17-20-6-4-5-7-21(20)18-25(24)33-3/h4-11,17-19H,12-16H2,1-3H3,(H,28,32) |
Clave InChI |
IDZHDOWXPUFOJO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
SMILES canónico |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243855.png)
![5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B243856.png)